Comparative Lipophilicity (LogP): Impact on Purification and Bioavailability
The target compound exhibits a calculated LogP of 1.97 [1], which is significantly higher than the 0.50 LogP calculated for its non-chlorinated analog, 3-(diethylcarbamoyl)phenylboronic acid (CAS 237413-05-7) . The increased lipophilicity arises from the electron-withdrawing and lipophilic chlorine substituent, which enhances the compound's partitioning into organic layers, potentially simplifying extraction and purification workflows in organic synthesis. This difference is also relevant for drug discovery campaigns where balanced lipophilicity is critical for target engagement and favorable ADME properties.
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 1.97 |
| Comparator Or Baseline | 3-(diethylcarbamoyl)phenylboronic acid: 0.50 (predicted) |
| Quantified Difference | A difference of +1.47 LogP units |
| Conditions | Calculated LogP values obtained from vendor technical datasheets and chemical databases |
Why This Matters
A higher LogP value facilitates easier extraction and purification of the compound and its products during synthesis, and serves as a key differentiator for selecting the optimal boronic acid building block for achieving desired physicochemical properties in lead compounds.
- [1] ChemSrc. (2024). 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid. Retrieved from https://m.chemsrc.com/en/baike/584572.html View Source
